4-Hydroxy-3-methoxybenzaldehyde oxime
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-3-methoxybenzaldehyde oxime typically involves the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the oxime as a crystalline solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitrile compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitriles, amines, and substituted oximes.
Scientific Research Applications
4-Hydroxy-3-methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit enzyme activity . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde oxime can be compared with other similar compounds such as:
- 4-Hydroxybenzaldehyde oxime
- 3-Methoxybenzaldehyde oxime
- 4-Methoxybenzaldehyde oxime
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
CAS No. |
134283-49-1 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3/b9-5- |
InChI Key |
RJJVVYVLHWMYAA-UITAMQMPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NO)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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